PEPCK Inhibition Potency
Demethoxycapillarisin demonstrates a superior potency for inhibiting PEPCK mRNA levels compared to the co-isolated analog 2',4'-dihydroxy-4-methoxydihydrochalcone, with a ~30% lower IC50 value (43 μM vs. 61 μM) [1]. The study utilized a qPCR assay to measure dexamethasone-stimulated PEPCK mRNA upregulation in H4IIE hepatoma cells [1].
| Evidence Dimension | Inhibition of PEPCK mRNA expression (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 μM |
| Comparator Or Baseline | 2',4'-dihydroxy-4-methoxydihydrochalcone; IC50 = 61 μM |
| Quantified Difference | IC50 is 29.5% lower, indicating ~1.4-fold greater potency |
| Conditions | H4IIE hepatoma cell line; qPCR assay measuring inhibition of dexamethasone-stimulated PEPCK mRNA upregulation |
Why This Matters
Researchers investigating hepatic glucose production should select Demethoxycapillarisin over the dihydrochalcone analog when a more potent inhibitor of PEPCK gene expression is required, ensuring a stronger and potentially more efficacious reduction in gluconeogenesis.
- [1] Govorko D, Logendra S, Wang Y, et al. Polyphenolic compounds from Artemisia dracunculus L. inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line. Am J Physiol Endocrinol Metab. 2007;293(6):E1503-E1510. doi:10.1152/ajpendo.00420.2007 View Source
